4,4'-biquinazoline
Overview
Description
4,4’-Biquinazoline is a heterocyclic compound consisting of two quinazoline units connected at the 4-position Quinazoline itself is a bicyclic structure composed of a benzene ring fused with a pyrimidine ring
Mechanism of Action
Target of Action
4,4’-Biquinazoline, a derivative of quinazolinone, has been found to interact with various targets in the cell. It has been reported to exhibit significant antifungal activity against several phytopathogenic fungi . Another study suggests that quinazolinone derivatives can inhibit the activity of Tankyrase 1 and 2, which are part of the poly (ADP-ribose) polymerase family and play essential roles in various cellular processes .
Mode of Action
For instance, they can inhibit the activity of Tankyrase 1 and 2 by forming a ternary complex with a DNA molecule and these enzymes, thereby blocking bacterial DNA supercoiling .
Biochemical Pathways
For instance, the inhibition of Tankyrase 1 and 2 could affect the Wnt β-catenin pathway and various other cellular processes .
Pharmacokinetics
It is known that quinazolinone derivatives, in general, are well-absorbed and widely distributed throughout the body . The absorption, distribution, metabolism, and excretion (ADME) properties of 4,4’-Biquinazoline would need to be studied in more detail to fully understand its bioavailability and pharmacokinetic profile.
Result of Action
It has been reported that quinazolinone derivatives can exhibit significant antifungal activity and can inhibit the activity of Tankyrase 1 and 2 . These effects could potentially lead to changes in cellular processes and functions.
Action Environment
The action, efficacy, and stability of 4,4’-Biquinazoline could potentially be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of the compound. More research would be needed to fully understand how environmental factors influence the action of 4,4’-biquinazoline .
Biochemical Analysis
Biochemical Properties
It has been observed that the barrier to rotation around the N–N bond in 4,4’-Biquinazoline is estimated to be 96 kJ mol−1, significantly higher than in acyclic tetraacyl hydrazines (84 kJ mol−1) .
Molecular Mechanism
It has been suggested that 4,4’-Biquinazoline may interact with certain enzymes and proteins
Temporal Effects in Laboratory Settings
It has been observed that deracemisation of certain 4,4’-Biquinazoline is possible via treatment with chiral acids at high temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-biquinazoline typically involves the condensation of quinazoline derivatives. One common method is the reaction of quinazoline with aromatic aldehydes in the presence of a cyanide ion, which leads to benzoin-type condensation followed by oxidation . Another approach involves the use of 2-aminobenzoic acid derivatives, which undergo amidation and cyclization reactions to form quinazoline structures .
Industrial Production Methods: Industrial production of 4,4’-biquinazoline may utilize solution-based synthesis, mechanosynthesis, or solid-state melt reactions. The mechanochemical approach is often preferred for its efficiency in producing quinazoline derivatives . Additionally, high-yield synthesis can be achieved by reacting Schiff base derivatives of quinazoline with 2-aminobenzoic acid and 2-mercaptobenzoic acid .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Biquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,4’-diones.
Reduction: Reduction reactions can yield different quinazoline derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the 2- and 3-positions of the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products:
Oxidation: Quinazoline-4,4’-diones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline compounds with various functional groups.
Scientific Research Applications
4,4’-Biquinazoline and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as chiral catalysts in enantioselective reactions, such as the alkynylation of aldehydes.
Biology: Exhibits antifungal activity against various phytopathogenic fungi.
Medicine: Potential antioxidant properties, making it a candidate for developing new antioxidant agents.
Industry: Utilized in the synthesis of bioactive compounds and materials with specific properties.
Comparison with Similar Compounds
3,3’-Biquinazoline-4,4’-dione: Similar structure but with different rotational barriers and chiroptical properties.
Quinazoline-4(3H)-one: A simpler quinazoline derivative with various biological activities.
Biquinazolinone: Another derivative with potential antioxidant properties.
Uniqueness: 4,4’-Biquinazoline stands out due to its unique dimeric structure, which imparts distinct chemical and physical properties. Its ability to undergo diverse chemical reactions and its wide range of applications in different fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
4-quinazolin-4-ylquinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4/c1-3-7-13-11(5-1)15(19-9-17-13)16-12-6-2-4-8-14(12)18-10-20-16/h1-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYXFGSHPYWGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C3=NC=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357904 | |
Record name | 4,4'-Biquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
963-80-4 | |
Record name | 4,4'-Biquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 4,4'-biquinazoline?
A: this compound is a symmetrical aromatic biheterocycle. X-ray crystallographic studies have revealed that it adopts a non-planar conformation in its solid state due to repulsive intramolecular interactions []. This non-planar conformation distinguishes it from other biheterocycles like 3,3'-biquinoline, 2,2'-biquinazoline, and 2,2'-biquinoxaline, which favor planar conformations for optimal conjugation and dipole minimization [].
Q2: How does the structure of this compound influence its coordination chemistry?
A: The unique structure of this compound, specifically its atropisomerism, plays a crucial role in its coordination chemistry. When complexed with metals like ruthenium(II) [] or iridium(III) [], this compound can lead to the formation of diastereomeric complexes. Interestingly, spontaneous resolution of these diastereomers has been observed during crystallization processes [].
Q3: Has this compound been used in the construction of metal-organic frameworks?
A: Yes, this compound has been successfully utilized as a bridging ligand in the creation of heterometallic coordination polymers with silver(I) and iridium(III) []. Acting as an unsaturated nitrogen donor, this compound links iridium(III) hydride units with silver(I) centers, resulting in diverse polymeric architectures, including 1D zigzag chains and 2D sheet structures [].
Q4: Are there any studies on the photophysical properties of this compound complexes?
A: Research has demonstrated the potential of extending the π-system of 4,4'-bipyrimidine by incorporating fused phenyl rings to achieve a bathochromic shift in the MLCT absorption of rhenium(I) complexes []. This modification results in a significant red shift in the absorption spectrum, extending into the red region of the visible spectrum, which is highly unusual for traditional rhenium(I) α-diimine complexes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.